![molecular formula C15H14N2S B13870327 3-Benzyl-1,4-dihydroquinazoline-2-thione](/img/structure/B13870327.png)
3-Benzyl-1,4-dihydroquinazoline-2-thione
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Overview
Description
3-Benzyl-1,4-dihydroquinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,4-dihydroquinazoline-2-thione typically involves the reaction of 2-aminobenzylamine with benzyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,4-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of "3-Benzyl-1,4-dihydroquinazoline-2-thione" including comprehensive data tables and well-documented case studies, cannot be composed. However, the following information has been gathered.
This compound: Chemical Information
this compound is a chemical compound with the molecular formula C15H14N2S .
Research on Quinazoline Derivatives
Quinazoline derivatives, including those with dihydroquinazoline structures, have been explored for various biological activities . These activities span a range of therapeutic areas, including anticancer, antibacterial, and anti-inflammatory applications .
1,2,4-Triazolo[4,3-a]quinazolin-5(1H)-one scaffold
A related compound, a 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold, has been identified as an effective inhibitor of Plk1 PBD (Polo-like kinase 1 Polo-box domain). These compounds show specific anti-Plk1 PBD activity in in vitro biochemical and cell-based assays . The presence of quinazoline and triazole moieties in FDA-approved drugs suggests the potential druggability of this class of inhibitors .
Other Dihydroquinazoline Derivatives
Other studies describe the synthesis and anti-leishmanial activities of 2,3-dihydroquinazolin-4(1H)-one derivatives . These compounds have shown promising in silico and in vitro anti-leishmanial activities, with some ligands demonstrating strong binding to Leishmania sp. proteins .
Mechanism of Action
The mechanism of action of 3-Benzyl-1,4-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. For instance, as a T-type calcium channel blocker, it inhibits the influx of calcium ions, which can modulate various physiological processes. As an inhibitor of β-secretase, it prevents the formation of amyloid plaques, which are associated with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinazoline-2-thione: Lacks the benzyl group but shares similar chemical properties.
1,4-Dihydroquinazoline-2-thione: Similar structure but different substitution pattern.
Quinazoline-2-thione: Parent compound without the dihydro or benzyl groups.
Uniqueness
3-Benzyl-1,4-dihydroquinazoline-2-thione is unique due to the presence of both the benzyl and thione groups, which confer distinct chemical reactivity and potential biological activities. Its ability to act as a selective T-type calcium channel blocker and β-secretase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H14N2S |
---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
3-benzyl-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C15H14N2S/c18-15-16-14-9-5-4-8-13(14)11-17(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |
InChI Key |
QPHNSQKMOWWKTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(=S)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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